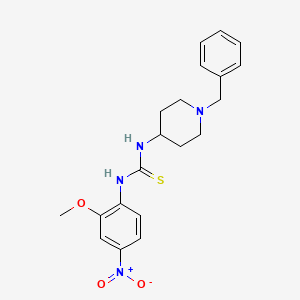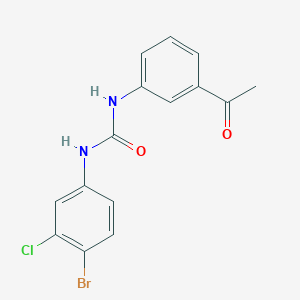
N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide
Vue d'ensemble
Description
N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide: is an organic compound characterized by the presence of cyanoethyl groups attached to a phenylmethanesulfonamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide typically involves the reaction of phenylmethanesulfonamide with acrylonitrile in the presence of a base. The reaction proceeds via nucleophilic addition of the amine group to the acrylonitrile, followed by subsequent cyanoethylation. The reaction conditions often include:
Temperature: 20-70°C
Catalyst: Strongly acidic cation exchange resin or other suitable catalysts
Reaction Time: 5-30 minutes
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of cation exchange resins as catalysts can eliminate the need for distillation, thereby reducing reaction time and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using agents like lithium aluminium hydride, leading to the formation of corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, it is used in the production of polymers and other materials due to its ability to undergo various chemical transformations .
Mécanisme D'action
The mechanism by which N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide exerts its effects involves the interaction of its functional groups with specific molecular targets. The cyanoethyl groups can participate in nucleophilic or electrophilic reactions, while the sulfonamide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N,N-bis(2-cyanoethyl)formamide
- N,N-bis(2-cyanoethyl)-1,2-ethylenediamine
Comparison:
- N,N-bis(2-cyanoethyl)formamide: Similar in structure but lacks the phenylmethanesulfonamide core, which may result in different reactivity and applications.
- N,N-bis(2-cyanoethyl)-1,2-ethylenediamine: Contains an ethylenediamine core instead of phenylmethanesulfonamide, leading to different chemical properties and potential uses .
N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide stands out due to its unique combination of cyanoethyl and sulfonamide groups, which confer distinct reactivity and versatility in various applications.
Propriétés
IUPAC Name |
N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c14-8-4-10-16(11-5-9-15)19(17,18)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGSNHWANRIQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B4129037.png)

![METHYL 3-{[(3-NITROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4129047.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4129059.png)
![2-(2-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4129067.png)
![methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129069.png)
![2-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-3-methoxyphenol](/img/structure/B4129086.png)

![1-[benzyl(methyl)amino]-3-(4-{[(1-naphthylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4129116.png)
![N-(4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4129124.png)
![4,6-dimethyl-N-[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine](/img/structure/B4129127.png)
![benzyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4129129.png)
![N-(4-bromophenyl)-2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazinecarboxamide](/img/structure/B4129134.png)
![2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID](/img/structure/B4129136.png)
